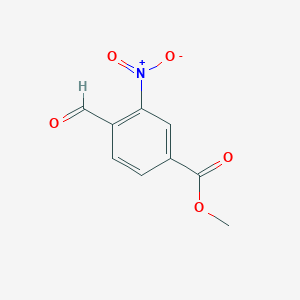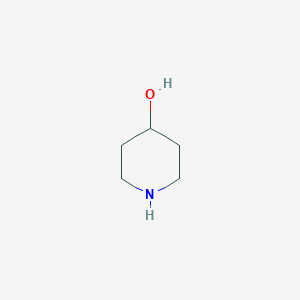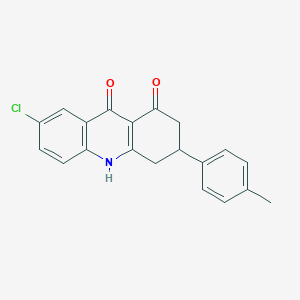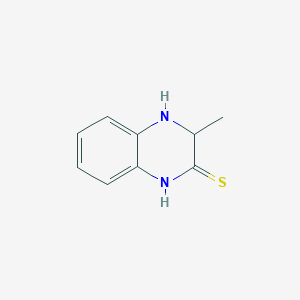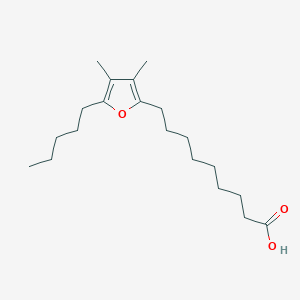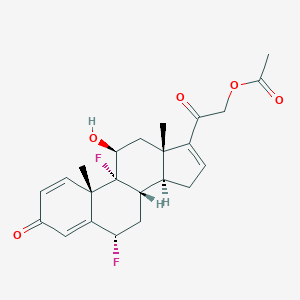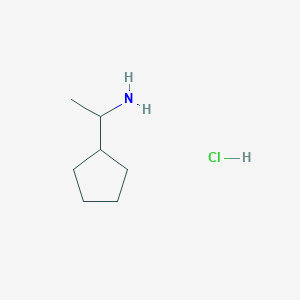
(1-Cyclopentylethyl)amine hydrochloride
Descripción general
Descripción
“(1-Cyclopentylethyl)amine hydrochloride” is a chemical compound with the molecular formula C7H16ClN and a molecular weight of 149.66 g/mol . It is used for research purposes .
Synthesis Analysis
The synthesis of “(1-Cyclopentylethyl)amine hydrochloride” involves the enrichment of (R,S)-1-cyclopentylethyl amine . The amine is converted to the hydrochloride by dissolving the product in water, adjusting the pH to 12.0 with solid NaOH pellets, and extracting three times with diethyl ether . The combined ether extracts are dried over Na2SO4, then treated with a solution of HCl in methanol (with cooling), and this solution is evaporated to give 1-cyclopentylethyl amine hydrochloride as a white solid .Molecular Structure Analysis
The nitrogen atom in amines is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner .Chemical Reactions Analysis
Amines, including “(1-Cyclopentylethyl)amine hydrochloride”, are known for their ability to act as weak organic bases . They can react with acids to form salts soluble in water .Physical And Chemical Properties Analysis
“(1-Cyclopentylethyl)amine hydrochloride” has a boiling point of 149.825ºC at 760 mmHg and a density of 0.884g/cm3 . It is soluble in water .Aplicaciones Científicas De Investigación
Synthesis and Material Development
- Synthesis of Amine Derivatives: Amines such as 1-cyclopentylethylamine are crucial in the synthesis of various chemical compounds. For instance, 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine were prepared as hydrochlorides and used to create new ethynyl-extended 1-aminocyclopropanecarboxylic acids and their N-Fmoc-protected derivatives. These compounds serve as valuable building blocks in organic synthesis and drug development (Kozhushkov et al., 2010).
- Alginate-Amide Derivatives for Microencapsulation: Alginate-amide derivatives are synthesized using aminated compounds like 1-cyclopentylethylamine for applications in microencapsulation. These derivatives showcase potential in creating microcapsules for encapsulating substances, offering controlled release and protection of the encapsulated material (Yang et al., 2011).
Catalysis and Chemical Transformations
- Catalysis in Organic Reactions: Amines such as 1-cyclopentylethylamine are involved in catalytic processes for chemical transformations. For example, Ru/Nb2O5 catalysts are used for the reductive amination of cyclopentanone, producing cyclopentylamine, a valuable compound in the production of pesticides, cosmetics, and medicines. The study emphasizes the influence of the catalyst's morphology on its activity and the reaction mechanism (Guo et al., 2019).
Drug Synthesis and Pharmacology
- Synthesis of Antineoplastic Agents: 1-cyclopentylethylamine hydrochloride is used in the synthesis of compounds with potential antineoplastic (anti-cancer) properties. The synthesis involves the creation of amines and their derivatives, highlighting their application in the development of new cancer therapies (Pettit et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
1-cyclopentylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(8)7-4-2-3-5-7;/h6-7H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRZDZYIAUVOTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylethan-1-amine hydrochloride | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)
